(3-Chloropropyl)(dimethyl)phenylsilane
Description
(3-Chloropropyl)(dimethyl)phenylsilane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group, a dimethyl group, and a 3-chloropropyl chain. These silanes are typically used as intermediates in organic synthesis, surface modification agents, or crosslinkers in polymer chemistry due to their reactive chloropropyl moiety and hydrophobic phenyl group.
Properties
CAS No. |
2632-95-3 |
|---|---|
Molecular Formula |
C11H17ClSi |
Molecular Weight |
212.79 g/mol |
IUPAC Name |
3-chloropropyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C11H17ClSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
LLCLOAIMZLJMDX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCCl)C1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(CCCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular and Structural Differences
The table below compares key parameters of (3-Chloropropyl)(dimethyl)phenylsilane with analogous compounds:
*Note: The molecular formula and weight for this compound are inferred based on structural analogs.
Reactivity and Functional Group Analysis
- Chloropropyl Chain : The 3-chloropropyl group enables nucleophilic substitution reactions, making it useful for grafting onto polymers or surfaces. This contrasts with Dichloro(methyl)(3-phenylpropyl)silane , where dual chlorine atoms increase electrophilicity but reduce hydrolytic stability compared to dimethyl-phenyl substitution.
- Phenyl Group : The aromatic ring enhances thermal stability and hydrophobicity, similar to Dichloro(methyl)(3-phenylpropyl)silane . However, the dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents like trichlorosilanes.
- Fluorinated Analogs: Dichloro(methyl)(3,3,3-trifluoropropyl)silane exhibits enhanced chemical resistance due to fluorine but requires specialized handling, unlike the non-fluorinated chloropropyl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
